molecular formula C7H7FN2O3 B11907835 Methyl 5-fluoro-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate

Methyl 5-fluoro-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate

Cat. No.: B11907835
M. Wt: 186.14 g/mol
InChI Key: JFEKNCREROKYCI-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a fluorine atom at the 5th position, a methyl group at the 2nd position, and a carboxylate ester group at the 4th position of the pyrimidine ring. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-fluoro-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-fluorouracil with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring.

Scientific Research Applications

Methyl 5-fluoro-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of various biological processes, making the compound of interest in drug development.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate: Lacks the fluorine atom at the 5th position.

    Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Contains an ethyl group instead of a methyl group and a phenyl group at the 4th position.

Uniqueness

The presence of the fluorine atom at the 5th position in Methyl 5-fluoro-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate imparts unique chemical properties, such as increased electronegativity and reactivity, which can enhance its biological activity and make it a valuable compound in various research applications.

Properties

Molecular Formula

C7H7FN2O3

Molecular Weight

186.14 g/mol

IUPAC Name

methyl 5-fluoro-2-methyl-6-oxo-1H-pyrimidine-4-carboxylate

InChI

InChI=1S/C7H7FN2O3/c1-3-9-5(7(12)13-2)4(8)6(11)10-3/h1-2H3,(H,9,10,11)

InChI Key

JFEKNCREROKYCI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=O)N1)F)C(=O)OC

Origin of Product

United States

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